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Abstract
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor,

an ATP-gated ion channel implicated in a variety of physiological and pathological processes,

particularly neuroinflammation and chronic pain. This technical guide provides an in-depth

overview of JNJ-47965567 as a research tool for studying purinergic signaling. It includes a

summary of its pharmacological properties, detailed protocols for key experimental assays, and

visualizations of relevant signaling pathways and experimental workflows.

Introduction to JNJ-47965567 and Purinergic
Signaling
Purinergic signaling is a form of extracellular signaling mediated by purine nucleosides and

nucleotides, such as adenosine and adenosine triphosphate (ATP). These molecules act as

signaling molecules by binding to and activating purinergic receptors, which are present on the

surface of most mammalian cells. Purinergic receptors are broadly classified into two families:

P1 receptors, which are G protein-coupled receptors that respond to adenosine, and P2

receptors, which are activated by ATP and other nucleotides.

The P2 receptor family is further subdivided into two classes: P2Y receptors, which are G

protein-coupled, and P2X receptors, which are ligand-gated ion channels. The P2X7 receptor is
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a unique member of the P2X family, requiring high concentrations of extracellular ATP for

activation. Its activation leads to the opening of a non-selective cation channel, resulting in the

influx of Na+ and Ca2+ and the efflux of K+. This ion flux triggers a range of downstream

signaling events, including the activation of the NLRP3 inflammasome and the release of pro-

inflammatory cytokines such as interleukin-1β (IL-1β).

Given its role in inflammation and other cellular processes, the P2X7 receptor has emerged as

a promising therapeutic target for a variety of disorders, including neurodegenerative diseases,

chronic pain, and mood disorders. JNJ-47965567 has been developed as a high-affinity

antagonist of the P2X7 receptor, providing a valuable tool for researchers to investigate the role

of this receptor in health and disease.

Mechanism of Action of JNJ-47965567
JNJ-47965567 acts as a selective and potent antagonist of the P2X7 receptor. It exhibits high

affinity for both human and rat P2X7 receptors. Studies have shown that JNJ-47965567 can

effectively block ATP-induced currents and the release of IL-1β in a concentration-dependent

manner. While initially thought to be a competitive antagonist, further studies have suggested a

non-competitive mechanism of inhibition.

The central permeability of JNJ-47965567 makes it particularly useful for in vivo studies

investigating the role of the P2X7 receptor in the central nervous system (CNS). It has been

shown to engage the P2X7 channel in the brain and has demonstrated efficacy in animal

models of neuropathic pain and mania.

Quantitative Data
The following tables summarize the reported binding affinities and potencies of JNJ-47965567
for the P2X7 receptor in various species and experimental systems.

Table 1: Binding Affinity of JNJ-47965567 for P2X7 Receptors
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Species pKi (± SEM) Cell Line Reference

Human 7.9 (± 0.07)
1321N1 astrocytoma

cells
[1][2]

Rat 8.7 (± 0.07)
1321N1 astrocytoma

cells
[1]

Mouse 6.9 Not specified

Table 2: Potency of JNJ-47965567 in Functional Assays

Assay Species pIC50 (± SEM)
Cell/Tissue
Type

Reference

BzATP-induced

Calcium Flux
Human 8.3 (± 0.08)

1321N1

astrocytoma cells
[1]

Macaque 8.6 (± 0.1)
1321N1

astrocytoma cells
[1]

Dog 8.5 (± 0.2)
1321N1

astrocytoma cells
[1]

Rat 7.2 (± 0.08)
1321N1

astrocytoma cells
[1]

Mouse 7.5 (± 0.1)
1321N1

astrocytoma cells
[1]

BzATP-induced

IL-1β Release
Human 6.7 (± 0.07) Whole blood [1][2]

Human 7.5 (± 0.07) Monocytes [1][2]

Rat 7.1 (± 0.1) Microglia [1][2]

Calcium Flux Rat 7.5 (± 0.4) Astrocytes [1]

Table 3: In Vivo Efficacy of JNJ-47965567
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Model Species Dose Effect Reference

Amphetamine-

induced

hyperactivity

Rat 30 mg/kg
Attenuated

hyperactivity
[1][2]

Neuropathic pain Rat 30 mg/kg

Modest, but

significant

efficacy

[1][2]

BzATP-induced

IL-1β release in

brain

Rat Not specified Functional block [1][2]

Brain P2X7

receptor

occupancy

Rat
EC50 of 78 ± 19

ng/mL

Target

engagement
[1][2]

Table 4: Selectivity of JNJ-47965567

Target Species
Test
Concentration

% Effect Reference

Melatonin 1

receptor
Human 10 µM 65% [1]

Serotonin

transporter
Human 10 µM 82% [1]

Panel of 50 other

receptors, ion

channels, and

transporters

Not specified 1 µM
No significant

effect
[1]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of JNJ-47965567.
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Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of JNJ-47965567 for the P2X7 receptor.

Materials:

Cell membranes from 1321N1 astrocytoma cells stably expressing the P2X7 receptor.

[3H]-A-804598 (radioligand).

JNJ-47965567.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Scintillation fluid.

Glass fiber filters.

Scintillation counter.

Procedure:

Prepare a series of dilutions of JNJ-47965567 in assay buffer.

In a microplate, combine the cell membranes, [3H]-A-804598 at a concentration near its Kd,

and the various concentrations of JNJ-47965567.

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90

minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a

scintillation counter.
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Non-specific binding is determined in the presence of a high concentration of a non-labeled

P2X7 antagonist.

Specific binding is calculated by subtracting non-specific binding from total binding.

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Flux Assay
Objective: To measure the inhibitory effect of JNJ-47965567 on P2X7 receptor-mediated

calcium influx.

Materials:

1321N1 astrocytoma cells stably expressing the P2X7 receptor.

Fluo-4 AM or Fura-2 AM (calcium indicator dye).

Pluronic F-127.

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

BzATP (P2X7 receptor agonist).

JNJ-47965567.

Fluorescence plate reader or microscope.

Procedure:

Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to

confluence.

Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in HBSS.

Remove the culture medium from the cells and add the loading buffer.

Incubate the plate in the dark at 37°C for 45-60 minutes.
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Wash the cells with HBSS to remove excess dye.

Add HBSS containing various concentrations of JNJ-47965567 to the wells and incubate for

a short period (e.g., 10-15 minutes).

Measure the baseline fluorescence using a fluorescence plate reader.

Add BzATP to the wells to stimulate the P2X7 receptor and immediately begin recording the

fluorescence intensity over time.

The change in fluorescence intensity reflects the change in intracellular calcium

concentration.

The pIC50 value is determined by plotting the inhibition of the calcium response against the

concentration of JNJ-47965567.

IL-1β Release Assay
Objective: To quantify the inhibitory effect of JNJ-47965567 on P2X7 receptor-mediated IL-1β

release.

Materials:

Human peripheral blood mononuclear cells (PBMCs) or rat primary microglia.

Lipopolysaccharide (LPS).

BzATP.

JNJ-47965567.

RPMI-1640 medium.

Human or rat IL-1β ELISA kit.

Procedure:

Isolate PBMCs from human blood or primary microglia from rat brains.
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Plate the cells in a 24-well or 96-well plate.

Prime the cells with LPS (e.g., 1 µg/mL) for several hours (e.g., 4-6 hours) to induce the

expression of pro-IL-1β.

Pre-incubate the cells with various concentrations of JNJ-47965567 for 30-60 minutes.

Stimulate the cells with BzATP (e.g., 100 µM) for a defined period (e.g., 30-60 minutes) to

activate the P2X7 receptor and induce the release of mature IL-1β.

Collect the cell culture supernatant.

Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA

kit, following the manufacturer's instructions.

The pIC50 value is determined by plotting the inhibition of IL-1β release against the

concentration of JNJ-47965567.
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Caption: P2X7 receptor signaling cascade upon ATP binding.
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Caption: JNJ-47965567 inhibits P2X7 receptor activation.

Experimental Workflow for JNJ-47965567
Characterization
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Caption: Workflow for characterizing JNJ-47965567.

Conclusion
JNJ-47965567 is a valuable pharmacological tool for the investigation of P2X7 receptor

function in purinergic signaling. Its high potency, selectivity, and central permeability make it

suitable for a wide range of in vitro and in vivo studies. The experimental protocols and data

presented in this guide are intended to assist researchers in designing and conducting

experiments to further elucidate the role of the P2X7 receptor in various physiological and

pathological contexts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rndsystems.com [rndsystems.com]

2. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

To cite this document: BenchChem. [JNJ-47965567: A Technical Guide for Investigating
Purinergic Signaling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15586329#jnj-47965567-as-a-research-tool-for-
purinergic-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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